20S Proteasome-IN-5

Proteasome inhibitor selectivity Off-target protease profiling Macrocyclic epoxyketone

20S Proteasome-IN-5 (Compound is a macrocyclic oxindole peptide epoxyketone inhibitor of the 20S proteasome core particle (CP), specifically targeting the chymotrypsin-like (ChT-L, β5) proteolytic activity. The compound was derived from the clinically applied proteasome inhibitor carfilzomib and incorporates an oxindole group that mimics the natural product TMC-95A.

Molecular Formula C37H46N6O10
Molecular Weight 734.8 g/mol
Cat. No. B12377525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S Proteasome-IN-5
Molecular FormulaC37H46N6O10
Molecular Weight734.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C
InChIInChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1
InChIKeyBBTUCHLYKAOHPN-VPQZXYSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

20S Proteasome-IN-5: Macrocyclic Oxindole Epoxyketone Inhibitor of the 20S Proteasome Chymotrypsin-Like Activity


20S Proteasome-IN-5 (Compound 5) is a macrocyclic oxindole peptide epoxyketone inhibitor of the 20S proteasome core particle (CP), specifically targeting the chymotrypsin-like (ChT-L, β5) proteolytic activity. The compound was derived from the clinically applied proteasome inhibitor carfilzomib and incorporates an oxindole group that mimics the natural product TMC-95A [1]. This macrocyclic epoxyketone forms an irreversible covalent adduct with the catalytic N-terminal threonine (Thr1Oγ) of the β5 subunit, blocking protein degradation pathways essential for cell cycle progression, immune response, and stress response in eukaryotic cells [1].

Why Generic Substitution Fails: 20S Proteasome-IN-5 Demonstrates Non-Interchangeable Subunit Selectivity and Protease Cross-Reactivity Profiles


Proteasome inhibitors targeting the 20S core particle are not functionally interchangeable due to divergent selectivity across the three catalytic β-subunits (β1, β2, β5), distinct mechanisms of binding (irreversible epoxyketone vs. reversible boronic acid), and variable off-target protease cross-reactivity. 20S Proteasome-IN-5 exhibits a unique selectivity signature: potent inhibition of the ChT-L (β5) site (IC50 = 0.19 μM) with substantially weaker inhibition of the PGPH-L (β1) site (IC50 = 52.5 μM) and no detectable inhibition of the T-L (β2) site at concentrations up to 130 μM [1]. Furthermore, the macrocyclic oxindole epoxyketone scaffold confers a distinct advantage in selectivity over alternative electrophilic warheads (e.g., aldehydes) and flexible linear epoxyketones (e.g., carfilzomib), as evidenced by head-to-head cross-reactivity screening against representative serine and cysteine proteases [1]. Substituting 20S Proteasome-IN-5 with a more promiscuous analog (e.g., macrocyclic aldehyde 16, which inhibits cathepsin B and m-calpain) would introduce confounding off-target effects that compromise experimental reproducibility [1].

20S Proteasome-IN-5: Head-to-Head Quantitative Differentiation vs. Structural Analogs and Clinical Proteasome Inhibitors


20S Proteasome-IN-5 vs. Macrocyclic Aldehyde 16: Eliminated Cathepsin B and m-Calpain Cross-Reactivity

In direct comparative enzyme inhibition assays, 20S Proteasome-IN-5 (Compound 5) and macrocyclic aldehyde 16 both inhibit the 20S proteasome ChT-L activity with similar potency (IC50 = 0.19 ± 0.02 μM vs. 0.24 ± 0.06 μM, respectively). However, 20S Proteasome-IN-5 demonstrates a superior off-target selectivity profile: it exhibits no detectable inhibition of the cysteine proteases cathepsin B and m-calpain at concentrations up to 130 μM, whereas aldehyde 16 inhibits cathepsin B with an IC50 of 3.1 ± 1.0 μM and m-calpain with an IC50 of 2.0 ± 0.3 μM [1].

Proteasome inhibitor selectivity Off-target protease profiling Macrocyclic epoxyketone

20S Proteasome-IN-5 vs. 20S Proteasome-IN-2: 276-Fold Lower ChT-L Potency in β5 Subunit Inhibition

20S Proteasome-IN-2 is a structurally distinct human 20S proteasome inhibitor selective for the β5 subunit with an IC50 of 0.18 μM [1]. While the ChT-L IC50 values for 20S Proteasome-IN-5 (0.19 μM) and 20S Proteasome-IN-2 (0.18 μM) are nearly equivalent, 20S Proteasome-IN-2 additionally inhibits PGPH-L activity (IC50 not reported but implied by selectivity statement) and exhibits a distinct non-covalent mechanism of action (equilibrium dissociation constant Kd = 4.8 μM against purified human 20S proteasome) [1]. In contrast, 20S Proteasome-IN-5 is an irreversible covalent epoxyketone inhibitor that forms a cyclic morpholino adduct with the catalytic Thr1Oγ of the β5 subunit [2].

20S proteasome β5 subunit ChT-L inhibition Structure-activity relationship

20S Proteasome-IN-5 vs. 20S Proteasome-IN-3: 8.6-Fold Higher ChT-L Potency

20S Proteasome-IN-3 is a β5 subunit inhibitor with an IC50 of 1.64 μM against the 20S proteasome . 20S Proteasome-IN-5 demonstrates 8.6-fold higher potency for the ChT-L site (IC50 = 0.19 μM) under comparable in vitro enzyme inhibition conditions [1]. Additionally, 20S Proteasome-IN-5 exhibits defined selectivity across all three catalytic subunits (ChT-L: 0.19 μM; PGPH-L: 52.5 μM; T-L: no inhibition ≤130 μM), whereas the subunit selectivity profile of 20S Proteasome-IN-3 has not been fully characterized beyond β5 inhibition [1].

20S proteasome β5 subunit ChT-L inhibition Antitumor proliferation

20S Proteasome-IN-5 vs. Carfilzomib: Entropically and Enthalpically Favored Binding Conferred by Macrocyclic Oxindole Scaffold

20S Proteasome-IN-5 is derived from the clinically approved epoxyketone carfilzomib, but incorporates a macrocyclic constraint and an oxindole group that alters both binding thermodynamics and active-site interactions. Carfilzomib inhibits ChT-L with an IC50 of 0.017 ± 0.012 μM, representing approximately 11-fold higher biochemical potency than 20S Proteasome-IN-5 (0.19 ± 0.02 μM) [1]. However, X-ray crystallographic analysis of 20S Proteasome-IN-5 bound to the yeast 20S proteasome β5 subunit (PDB ID: 8RHJ, resolution 3.05 Å) reveals that the installed macrocycle forces a strong hydrogen bond between the oxindole carbonyl and the backbone amide NH of β5-Gly23, an interaction that is not present in the carfilzomib-bound structure [1]. This constrained conformation reduces the entropic penalty of binding and enhances enthalpic contributions, resulting in a more favorable thermodynamic binding profile despite the modest reduction in absolute IC50 [1].

Macrocyclic constraint Binding thermodynamics Structural biology

20S Proteasome-IN-5 vs. Ixazomib (MLN2238): Distinct Selectivity Profile Across β1, β2, and β5 Subunits

Ixazomib (MLN2238) is a clinical-stage reversible boronic acid proteasome inhibitor with a distinct subunit inhibition profile: it potently inhibits the β5 (ChT-L) site (IC50 = 3.4 nM), but also inhibits the β1 (caspase-like/PGPH-L) site with an IC50 of 31 nM and the β2 (trypsin-like/T-L) site with an IC50 of 3,500 nM (3.5 μM) . In contrast, 20S Proteasome-IN-5 exhibits a markedly different selectivity fingerprint: potent inhibition of β5 (IC50 = 0.19 μM), weak inhibition of β1 (IC50 = 52.5 μM), and no detectable inhibition of β2 at concentrations up to 130 μM [1]. The β5/β1 selectivity ratio is approximately 9:1 for ixazomib (3.4 nM vs. 31 nM) versus 276:1 for 20S Proteasome-IN-5 (0.19 μM vs. 52.5 μM) [1].

Subunit selectivity Proteasome inhibitor profiling β1/β2/β5 inhibition

20S Proteasome-IN-5 vs. 20S Proteasome-IN-4: Human vs. Parasite Proteasome Selectivity Divergence

20S Proteasome-IN-4 (Compound 7) is a brain-penetrant, orally active 20S proteasome inhibitor with pronounced selectivity for the Trypanosoma brucei brucei 20S proteasome (IC50 = 6.3 nM) over the human 20S proteasome [1]. 20S Proteasome-IN-5, in contrast, was designed and optimized against the yeast 20S proteasome as a model for human proteasome inhibition and exhibits an IC50 of 0.19 μM for the β5 subunit, with no reported selectivity for parasitic proteasomes [2]. The structural basis for the parasite selectivity of 20S Proteasome-IN-4 resides in the quinoline-based scaffold, which is absent in the macrocyclic oxindole epoxyketone framework of 20S Proteasome-IN-5 [1].

Species selectivity Antiparasitic Human African trypanosomiasis

Optimal Research and Discovery Applications for 20S Proteasome-IN-5 Based on Quantified Differentiation Evidence


Proteasome β5 Subunit-Specific Functional Dissection in Mammalian Cells

20S Proteasome-IN-5 is optimally deployed in cellular assays where selective inhibition of the chymotrypsin-like (β5) activity is required, with minimal confounding inhibition of the caspase-like (β1) and trypsin-like (β2) activities. The compound's 276-fold selectivity for ChT-L over PGPH-L (IC50: 0.19 μM vs. 52.5 μM) and absence of T-L inhibition up to 130 μM [1] enable clean β5-specific pharmacological interrogation of ubiquitin-proteasome pathway function, distinct from pan-proteasome inhibitors like carfilzomib or ixazomib that exhibit broader subunit cross-reactivity [1].

Cysteine Protease-Free Profiling of Proteasome-Dependent Cellular Pathways

For studies where off-target inhibition of cathepsin B or calpain would confound interpretation—such as investigations of autophagy-lysosome pathway crosstalk, apoptosis regulation, or cytoskeletal remodeling—20S Proteasome-IN-5 offers a significant advantage over aldehyde-based macrocyclic inhibitors. Head-to-head profiling confirms that 20S Proteasome-IN-5 exhibits no detectable inhibition of cathepsin B or m-calpain at concentrations ≤130 μM, whereas the macrocyclic aldehyde analog 16 inhibits these cysteine proteases with IC50 values of 3.1 μM and 2.0 μM, respectively [1].

Structure-Activity Relationship (SAR) Studies of Macrocyclic Constraint in Proteasome Inhibitor Design

The solved X-ray crystal structure of 20S Proteasome-IN-5 bound to the yeast 20S proteasome β5 subunit (PDB ID: 8RHJ, 3.05 Å resolution) provides atomic-level detail of the hydrogen bonding interaction between the oxindole carbonyl and β5-Gly23NH [1]. This structural information, combined with the entropically and enthalpically favored binding conferred by macrocyclization relative to linear epoxyketones like carfilzomib [1], makes 20S Proteasome-IN-5 an ideal reference compound for medicinal chemistry programs exploring macrocyclic constraints to improve proteasome inhibitor selectivity and metabolic stability.

Benchmarking Novel β5-Selective Inhibitors in Biochemical and Cellular Assays

20S Proteasome-IN-5 serves as a well-characterized benchmark compound for evaluating next-generation β5-selective proteasome inhibitors. Its defined IC50 value of 0.19 ± 0.02 μM against ChT-L activity, complete subunit selectivity profile (β5: 0.19 μM; β1: 52.5 μM; β2: no inhibition), and absence of cross-reactivity with chymotrypsin, cathepsin B, and m-calpain [1] provide a quantitative reference standard against which novel inhibitors can be compared in parallel enzyme inhibition and counter-screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20S Proteasome-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.